molecular formula C13H15NO2S B2462302 N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide CAS No. 2034253-31-9

N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide

Cat. No.: B2462302
CAS No.: 2034253-31-9
M. Wt: 249.33
InChI Key: YWGJEAQHOGZZDK-UHFFFAOYSA-N
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Description

Compound Overview and Structural Features N-((5-(Thiophen-3-yl)furan-2-yl)methyl)isobutyramide ( 2034253-31-9) is a synthetic organic compound with the molecular formula C 13 H 15 NO 2 S and a molecular weight of 249.33 g/mol . Its structure is characterized by a unique hybrid heterocyclic core, featuring both furan and thiophene rings, which is linked to an isobutyramide group. This specific molecular architecture makes it a compound of significant interest in various chemical and pharmacological research fields . Research Significance and Potential Applications While specific biological activity data for this compound is not fully established, its structural components are of high research value. The molecule contains a biheterocyclic furan-thiophene scaffold, a motif present in compounds studied for their potential biological activities . Furthermore, the amide functional group is a common pharmacophore found in many agrochemicals and pharmaceuticals. Research into similar compounds, particularly those containing the thiophene moiety, has demonstrated promising fungicidal activities, suggesting that this compound could serve as a valuable intermediate or lead structure in the development of new crop protection agents . Its primary application is as a building block in medicinal chemistry and agrochemical research for the synthesis and exploration of novel heterocyclic compounds. Product Information This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with the appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9(2)13(15)14-7-11-3-4-12(16-11)10-5-6-17-8-10/h3-6,8-9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGJEAQHOGZZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide is a compound characterized by its unique structure that combines thiophene and furan rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound features a thiophene ring attached to a furan moiety through a methylene bridge, culminating in an isobutyramide functional group. The presence of these heterocyclic rings contributes significantly to its biological properties.

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. This interaction can modulate several biological functions, leading to observed therapeutic effects.

Anticancer Properties

Research indicates that compounds containing thiophene and furan derivatives exhibit anticancer activities. This compound has been studied for its ability to inhibit cancer cell proliferation. For instance, in vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Induced apoptosis in cancer cell lines (e.g., MCF7, HeLa)Cell viability assays, flow cytometry
Study 2Reduced NO and IL-6 levels in BV-2 microglial cellsELISA assays for cytokine measurement
Study 3Showed antimicrobial activity against E. coli and S. aureusDisk diffusion method

Case Study: Anti-inflammatory Mechanism

In a specific study examining the anti-inflammatory effects of this compound, researchers used a microglial cell line (BV-2) to evaluate the compound's impact on nitric oxide (NO) production. The results indicated a dose-dependent inhibition of NO synthesis, alongside decreased levels of pro-inflammatory cytokines, suggesting a potential pathway for therapeutic intervention in neuroinflammatory conditions .

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